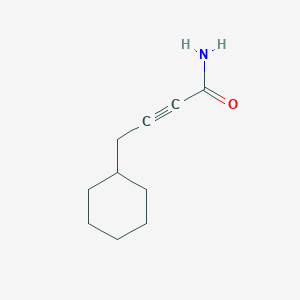![molecular formula C47H58O2 B14188049 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene CAS No. 859500-86-0](/img/structure/B14188049.png)
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene is a complex organic compound known for its unique structural properties. It is a derivative of fluorene, substituted with two 2-ethylhexyl groups and two 4-methoxyphenyl ethenyl groups. This compound is of significant interest in the field of organic electronics, particularly in the development of hole-transport materials for perovskite solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene: This intermediate is prepared by bromination of 9,9-bis(2-ethylhexyl)fluorene.
Suzuki Coupling Reaction: The dibromo compound undergoes a Suzuki coupling reaction with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can occur at the ethenyl groups.
Substitution: The fluorene core can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation typically yields quinones or other oxygenated derivatives.
Reduction: Reduction can lead to the formation of saturated hydrocarbons.
Substitution: Substitution reactions yield halogenated derivatives of the compound.
Scientific Research Applications
9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a hole-transport material in perovskite solar cells, enhancing their efficiency and stability.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells.
Light-Emitting Diodes (LEDs): It is used in the fabrication of organic LEDs due to its excellent charge transport properties.
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors.
Mechanism of Action
The mechanism of action of 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene primarily involves its role as a hole-transport material. It facilitates the movement of positive charge carriers (holes) within the active layer of devices such as solar cells and LEDs. The molecular structure allows for efficient charge transfer and minimizes recombination losses, thereby improving device performance .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d′e′f]diisoquinoline-1,3,8,10(2H,9H)tetrone
Uniqueness
Compared to similar compounds, 9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene offers superior hole-transport properties and stability. Its unique structural features, such as the presence of 2-ethylhexyl groups, enhance its solubility and processability, making it more suitable for industrial applications.
Properties
CAS No. |
859500-86-0 |
|---|---|
Molecular Formula |
C47H58O2 |
Molecular Weight |
655.0 g/mol |
IUPAC Name |
9,9-bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]fluorene |
InChI |
InChI=1S/C47H58O2/c1-7-11-13-35(9-3)33-47(34-36(10-4)14-12-8-2)45-31-39(17-15-37-19-25-41(48-5)26-20-37)23-29-43(45)44-30-24-40(32-46(44)47)18-16-38-21-27-42(49-6)28-22-38/h15-32,35-36H,7-14,33-34H2,1-6H3 |
InChI Key |
JBAJDKBIQHRBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)OC)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


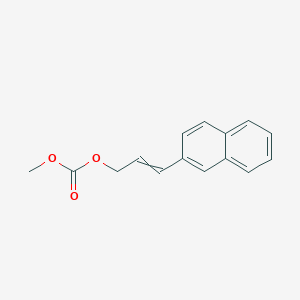
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)
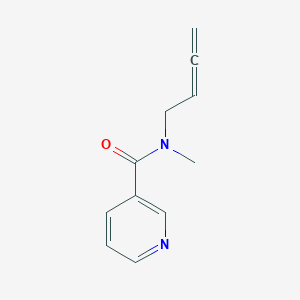
![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
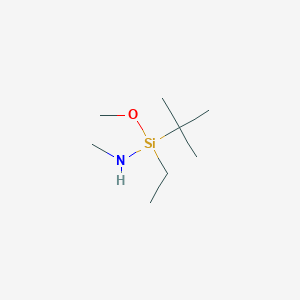
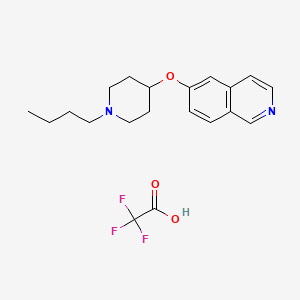
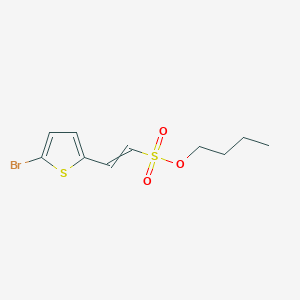
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)

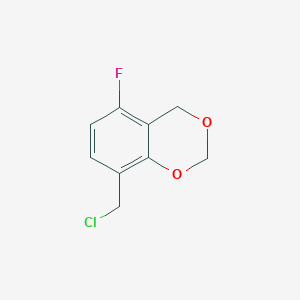
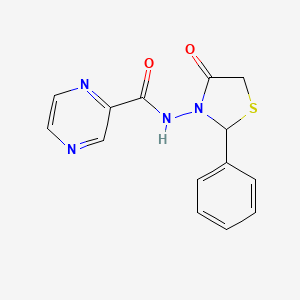
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
